
4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and thiol groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methylisoxazole-5-acetic acid.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling of the Rings: The final step involves the coupling of the oxazole and triazine rings through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis can be employed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying biological processes and interactions due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with biological molecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of both amino and thiol groups in 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical modifications and applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H7N5OS |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-amino-6-(3-methyl-1,2-oxazol-5-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(13-12-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |
Clave InChI |
XUEHANSWRRUBNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


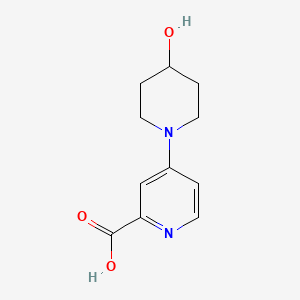
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

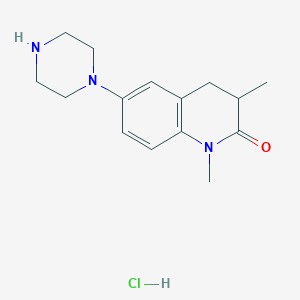
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)

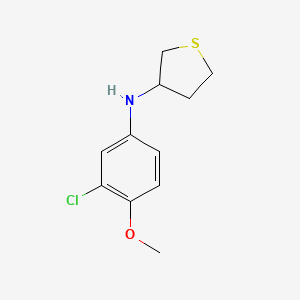
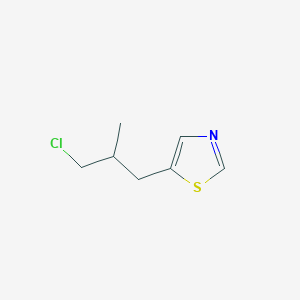
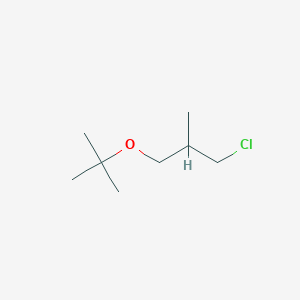
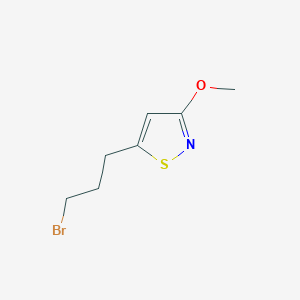
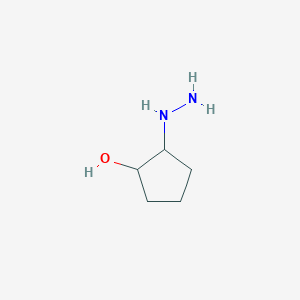

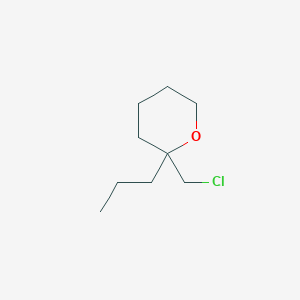
![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)
